

Spectroscopic Profile of 2-Undecanone: A Technical Guide

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This guide provides an in-depth overview of the spectroscopic data for **2-Undecanone** (also known as methyl nonyl ketone), a compound utilized in the fragrance and flavor industries and as an insect repellent.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols relevant to researchers, scientists, and professionals in drug development.

Quantitative Spectroscopic Data

The spectroscopic data for **2-Undecanone** is summarized in the tables below, providing a quantitative reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for **2-Undecanone**

Chemical Shift (δ)	Multiplicity	Assignment	Reference Solvent
2.41	t	-CH ₂ -C(O)-	CDCl ₃
2.13	S	-C(O)-CH₃	CDCl ₃
1.56	quintet	-CH2-CH2-C(O)-	CDCl ₃
1.25	m	-(CH ₂) ₆ -	CDCl ₃
0.88	t	-СН₃	CDCl ₃



Source: SpectraBase, Sigma-Aldrich Co. LLC.[3]

Table 2: ¹³C NMR Spectroscopic Data for **2-Undecanone**

Chemical Shift (δ) ppm	Assignment	Reference Solvent
209.2	C=O (C-2)	CDCl ₃
43.8	CH ₂ (C-3)	CDCl₃
31.9	-(CH ₂)n-	CDCl₃
29.8	CH₃ (C-1)	CDCl₃
29.4	-(CH2)n-	CDCl₃
29.3	-(CH ₂)n-	CDCl₃
29.2	-(CH ₂)n-	CDCl₃
24.0	-(CH ₂)n-	CDCl₃
22.7	-(CH ₂)n-	CDCl ₃
14.1	-CH₃ (C-11)	CDCl₃

Source: Adapted from predicted and published data.[4][5]

Table 3: Infrared (IR) Absorption Data for 2-Undecanone

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925, 2855	Strong	C-H stretching (alkane)
1715 - 1720	Strong	C=O stretching (ketone)
1465	Medium	C-H bending (methylene)
1360	Medium	C-H bending (methyl)

Source: NIST, SpectraBase, general ketone IR data.[6][7][8] The strong absorption band around 1715 cm⁻¹ is characteristic of the carbonyl group in a saturated aliphatic ketone.[8][9]



Table 4: Mass Spectrometry (MS) Fragmentation Data for 2-Undecanone

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment of Fragment Ion
43	100	[CH₃CO]+ (Acylium ion from α-cleavage)
58	~50	[C₃H₅O] ⁺ (McLafferty rearrangement product)
71	~30	[C ₄ H ₇ O] ⁺ (α-cleavage)
85	~15	[C5H9O] ⁺
170	~5	[M]+ (Molecular ion)

Source: NIST Mass Spectrometry Data Center, PubChem.[4][10] The fragmentation pattern is characterized by a prominent base peak at m/z = 43, resulting from alpha-cleavage, and a significant peak at m/z = 58 due to the McLafferty rearrangement, both of which are typical for methyl ketones.[11][12]

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra of a liquid ketone.

- Sample Preparation:
 - Accurately weigh 5-20 mg of the 2-Undecanone sample for ¹H NMR (20-50 mg for ¹³C NMR).[13]
 - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,
 CDCl₃) in a clean vial.[13] Tetramethylsilane (TMS) is often added as an internal standard



for chemical shift referencing (0 ppm).[14]

Using a pipette, carefully transfer the solution into a 5 mm NMR tube to a height of 4-5 cm.
 [13]

Data Acquisition:

- Insert the NMR tube into a spinner and use a depth gauge to ensure correct positioning.
- Place the sample into the NMR spectrometer.
- The spectrometer's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.[13]
- The magnetic field is "shimmed" by adjusting the shim coils to maximize field homogeneity and improve spectral resolution.[13]
- The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[15]
- Acquire the spectrum using an appropriate pulse sequence. For ¹H NMR, a small number
 of scans is usually sufficient. For ¹³C NMR, which has a much lower natural abundance, a
 larger number of scans is required to achieve a good signal-to-noise ratio.

Data Processing:

- The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
- The spectrum is phased, baseline-corrected, and referenced to the internal standard (TMS at 0 ppm).
- Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of protons.

2.2 Infrared (IR) Spectroscopy



This protocol describes the acquisition of an IR spectrum for a liquid sample using the Attenuated Total Reflectance (ATR) technique.

• Sample Preparation:

- Ensure the ATR crystal (e.g., ZnSe or diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a single drop of liquid 2-Undecanone directly onto the center of the ATR crystal. For neat liquids, no further preparation is needed.[4]

Data Acquisition:

- Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract
 the absorbance of atmospheric CO₂ and water vapor.
- Lower the ATR press arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. The instrument passes an infrared beam through the crystal, which reflects internally. The beam penetrates a short distance into the sample at each reflection point, and specific frequencies are absorbed.

Data Processing:

- The instrument's software automatically subtracts the background spectrum from the sample spectrum.
- The resulting spectrum displays transmittance or absorbance versus wavenumber (cm⁻¹).
- Identify and label the significant absorption peaks corresponding to the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

This protocol outlines the general procedure for analyzing a volatile liquid like **2-Undecanone** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation:

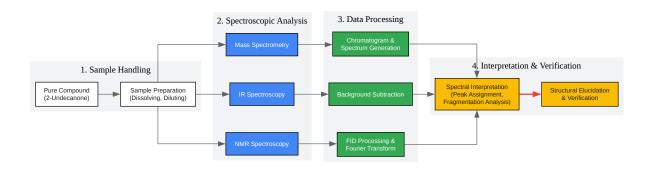


- Prepare a dilute solution of 2-Undecanone in a volatile organic solvent (e.g., dichloromethane or hexane).
- Transfer the solution to an autosampler vial.
- Data Acquisition (GC-MS):
 - \circ Inject a small volume (typically 1 μ L) of the sample solution into the GC inlet, where it is vaporized.
 - The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.
 The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
 - As 2-Undecanone elutes from the GC column, it enters the ion source of the mass spectrometer.
 - In the ion source, Electron Ionization (EI) is used. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[4]
 - The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Data Processing:
 - A detector records the abundance of each ion at each m/z value, generating a mass spectrum.
 - The spectrum is analyzed to identify the molecular ion peak (if present) and the characteristic fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the chemical analysis of a compound like **2-Undecanone** using spectroscopic methods.





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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Undecanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7801925#spectroscopic-data-of-2-undecanone-nmr-ir-ms]

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